Cas no 892763-33-6 (7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one)

7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Quinolinone, 7-(diethylamino)-6-fluoro-3-[(4-methylphenyl)sulfonyl]-1-propyl-
- 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
-
- インチ: 1S/C23H27FN2O3S/c1-5-12-26-15-22(30(28,29)17-10-8-16(4)9-11-17)23(27)18-13-19(24)21(14-20(18)26)25(6-2)7-3/h8-11,13-15H,5-7,12H2,1-4H3
- InChIKey: QVWKOSGSMMBVCZ-UHFFFAOYSA-N
- SMILES: N1(CCC)C2=C(C=C(F)C(N(CC)CC)=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-0129-15mg |
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
892763-33-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-0129-2mg |
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
892763-33-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-0129-25mg |
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
892763-33-6 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-0129-3mg |
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
892763-33-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-0129-5μmol |
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
892763-33-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-0129-1mg |
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
892763-33-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-0129-4mg |
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
892763-33-6 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-0129-20mg |
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
892763-33-6 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-0129-5mg |
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
892763-33-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-0129-30mg |
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
892763-33-6 | 30mg |
$119.0 | 2023-09-10 |
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-oneに関する追加情報
Introduction to 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS No. 892763-33-6)
The compound 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one, identified by its CAS number 892763-33-6, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to the quinoline scaffold, a class of heterocyclic compounds renowned for their broad spectrum of biological activities and therapeutic potential. The structural features of this compound, including the presence of a fluoro substituent, a diethylamino group, and a 4-methylbenzenesulfonyl moiety, contribute to its unique pharmacological profile and make it a subject of considerable interest in contemporary drug discovery efforts.
Recent studies have highlighted the importance of fluorinated quinolines in the development of novel therapeutic agents. The introduction of a fluoro atom at the 6-position of the quinoline ring enhances metabolic stability and binding affinity to biological targets. This modification is particularly relevant in the design of kinase inhibitors, where fluorine atoms can improve selectivity and potency. The compound under discussion incorporates this strategic fluorine substitution, positioning it as a promising candidate for further investigation.
The diethylamino group at the 7-position introduces basicity to the molecule, which can be exploited for interactions with acidic residues in biological targets. This feature is particularly valuable in the development of small-molecule inhibitors targeting enzymes such as protein kinases. Additionally, the presence of a 4-methylbenzenesulfonyl group at the 3-position provides further structural rigidity and may contribute to improved solubility and bioavailability. These structural elements collectively enhance the pharmacokinetic properties of the compound, making it an attractive candidate for preclinical and clinical development.
In the realm of drug discovery, quinoline derivatives have long been recognized for their versatility and efficacy. The compound 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS No. 892763-33-6) exemplifies this tradition by combining multiple pharmacophoric elements into a single molecular framework. The integration of these features not only enhances its biological activity but also opens up new avenues for therapeutic intervention.
One of the most compelling aspects of this compound is its potential application in oncology research. Quinoline derivatives have been extensively studied for their anti-cancer properties, with several FDA-approved drugs featuring this scaffold. The structural modifications present in 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one suggest that it may exhibit inhibitory effects on various cancer-related kinases. Preliminary computational studies have indicated that this compound could interact with key residues in target enzymes, potentially leading to potent anti-proliferative effects.
Furthermore, the compound's design aligns with current trends in medicinal chemistry towards the development of multi-target directed ligands (MTDLs). MTDLs are designed to simultaneously interact with multiple biological targets, thereby increasing therapeutic efficacy and reducing side effects. The presence of multiple functional groups in 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS No. 892763-33-6) makes it a promising candidate for such an approach. This strategy holds great promise for addressing complex diseases that involve multiple pathological pathways.
The synthetic route to this compound has also been optimized for scalability and efficiency. Modern synthetic methodologies allow for the rapid construction of complex molecular frameworks while maintaining high yields and purity. This capability is crucial for transitioning from academic research to industrial production, ensuring that promising candidates like this one can be brought to market in a timely manner.
Another area where this compound shows promise is in neurodegenerative disease research. Quinoline derivatives have been investigated for their potential neuroprotective effects, particularly in conditions such as Alzheimer's disease and Parkinson's disease. The structural features of 7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS No. 892763-33-6) suggest that it may modulate neurotransmitter systems or inhibit pathological protein aggregation associated with these diseases.
In conclusion,7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS No. 892763-33-6) represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features make it a versatile tool for drug discovery efforts targeting cancer, neurodegenerative diseases, and other challenging conditions. As research continues to uncover new applications for this compound and related derivatives,its importance in advancing therapeutic strategies is likely to grow.
892763-33-6 (7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one) Related Products
- 2034571-94-1(N-tert-butyl-4-[({[(oxolan-2-yl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxamide)
- 1895278-04-2(tert-butyl N-(5-cyanopyridin-2-yl)-N-methylcarbamate)
- 2649055-71-8(5-(2-isocyanatoethyl)-1,2,3,4-tetrahydronaphthalene)
- 1391378-45-2((1R)-2-METHYL-1-(4-METHYLPHENYL)PROPYLAMINE HYDROCHLORIDE)
- 1805076-14-5(Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate)
- 2229339-16-4(2-(4-chloro-2,5-difluorophenyl)-2,2-difluoroethan-1-ol)
- 1805428-60-7(2-Cyano-3-(difluoromethyl)-5-methylpyridine-4-acetonitrile)
- 946306-92-9(N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-phenylacetamide)
- 2171778-23-5(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid)
- 2034399-42-1(N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide)




